Slu-PP-915

Descripción

Propiedades

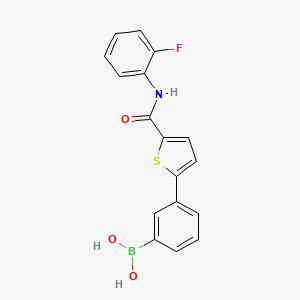

Fórmula molecular |

C17H13BFNO3S |

|---|---|

Peso molecular |

341.2 g/mol |

Nombre IUPAC |

[3-[5-[(2-fluorophenyl)carbamoyl]thiophen-2-yl]phenyl]boronic acid |

InChI |

InChI=1S/C17H13BFNO3S/c19-13-6-1-2-7-14(13)20-17(21)16-9-8-15(24-16)11-4-3-5-12(10-11)18(22)23/h1-10,22-23H,(H,20,21) |

Clave InChI |

CKROIKQTGRZRKF-UHFFFAOYSA-N |

SMILES canónico |

B(C1=CC(=CC=C1)C2=CC=C(S2)C(=O)NC3=CC=CC=C3F)(O)O |

Origen del producto |

United States |

Foundational & Exploratory

Slu-PP-915: A Technical Guide to its Core Mechanism of Action as a Pan-ERR Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Slu-PP-915 is a potent, synthetic small molecule that acts as a pan-agonist for the Estrogen-Related Receptors (ERRs), a family of orphan nuclear receptors comprising ERRα, ERRβ, and ERRγ. Contrary to initial hypotheses that might link novel compounds to common oncogenic pathways, this compound's mechanism of action is centered on the modulation of cellular metabolism and mitochondrial function through ERR activation. This document provides an in-depth technical overview of the core mechanism of action of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.

Core Mechanism of Action: Pan-Agonism of Estrogen-Related Receptors

This compound functions as an agonist for all three isoforms of the Estrogen-Related Receptors (ERRα, ERRβ, and ERRγ)[1][2]. These receptors are critical transcriptional regulators of genes involved in cellular energy homeostasis, particularly fatty acid metabolism and mitochondrial biogenesis[3][4]. By binding to and activating the ERRs, this compound initiates a cascade of gene expression changes that mimic some of the physiological effects of exercise, leading to its classification as an "exercise mimetic"[5].

The agonistic activity of this compound on the ERR isoforms is relatively balanced, making it a "pan-agonist"[3][6]. This broad activation profile allows it to influence a wide array of metabolic pathways in various tissues, including skeletal muscle and the heart[3][4][6].

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in biochemical and cellular assays.

Table 1: Biochemical Activity of this compound

| Target | Assay Type | EC50 (nM) | Reference |

| ERRα | Cell-based co-transfection assay | ~400 | [7][8][9][10] |

| ERRβ | Cell-based co-transfection assay | ~400 | [7][8][9][10] |

| ERRγ | Cell-based co-transfection assay | ~400 | [7][8][9][10] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Concentration (µM) | Time (h) | Observed Effect | Reference |

| C2C12 myoblasts | Gene Expression (TFEB) | 5 | 3 | Increased TFEB gene expression | [7][8] |

| C2C12 myoblasts | Protein Expression (TFEB) | 5 | 72 | Increased TFEB protein expression | [7][8] |

| C2C12 myoblasts | Gene Expression (PGC1α, p62, PDK4, CTSD, LAMP1, LAMP2, MCOLN1) | 5 | 48 or 72 | Increased expression of ERR target genes | [7][8] |

| Neonatal Rat Ventricular Myocytes (NRVMs) | Gene and Protein Expression (TFEB) | 2.5 | 72 | Increased TFEB gene and protein expression | [7][8] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

Caption: Mechanism of action of this compound as a pan-ERR agonist.

Caption: A typical experimental workflow for evaluating this compound.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of this compound, based on published literature.

Cell-Based Co-transfection Assay for ERR Agonist Activity

-

Objective: To determine the EC50 of this compound for each ERR isoform.

-

Cell Line: HEK293T cells are commonly used due to their high transfection efficiency.

-

Protocol:

-

Cells are seeded in 96-well plates.

-

After 24 hours, cells are co-transfected with plasmids encoding:

-

Full-length ERRα, ERRβ, or ERRγ.

-

A luciferase reporter gene under the control of an Estrogen Response Element (ERE).

-

A constitutively expressed Renilla luciferase plasmid for normalization.

-

-

Following transfection, cells are treated with a dose-response range of this compound or vehicle control (DMSO).

-

After 24-48 hours of incubation, cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system.

-

Firefly luciferase activity is normalized to Renilla luciferase activity.

-

The normalized data is plotted against the logarithm of the this compound concentration, and the EC50 is calculated using a non-linear regression model.

-

Gene Expression Analysis in C2C12 Myoblasts

-

Objective: To quantify the effect of this compound on the expression of ERR target genes.

-

Cell Line: C2C12 mouse myoblast cell line.

-

Protocol:

-

C2C12 cells are cultured to a desired confluency in 12-well plates.

-

Cells are treated with this compound (e.g., 5 µM) or vehicle control for a specified duration (e.g., 3, 48, or 72 hours)[7][8].

-

Total RNA is extracted from the cells using a suitable RNA isolation kit.

-

RNA quality and quantity are assessed using spectrophotometry.

-

cDNA is synthesized from the RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR) is performed using gene-specific primers for target genes (e.g., TFEB, PGC1α, PDK4) and a housekeeping gene (e.g., GAPDH or Actin) for normalization.

-

Relative gene expression is calculated using the ΔΔCt method.

-

In Vivo Studies in a Mouse Model of Heart Failure

-

Objective: To evaluate the therapeutic potential of this compound in a disease model.

-

Animal Model: Transaortic constriction (TAC)-induced heart failure in mice[4][6].

-

Protocol:

-

Heart failure is induced in adult male mice via the TAC surgical procedure.

-

A cohort of mice receives intraperitoneal (i.p.) injections of this compound (e.g., 20 mg/kg) or a vehicle control, typically administered twice daily[6].

-

Cardiac function is monitored over several weeks using non-invasive methods such as echocardiography to measure ejection fraction.

-

At the end of the study, mice are euthanized, and heart tissues are harvested for further analysis.

-

Histological analysis can be performed to assess cardiac fibrosis.

-

Gene and protein expression analysis of heart tissue can be conducted to confirm target engagement and downstream effects.

-

Conclusion

This compound is a potent pan-ERR agonist that exerts its effects by activating the ERRα, ERRβ, and ERRγ nuclear receptors. This leads to the transcriptional upregulation of a broad spectrum of genes involved in metabolic processes, particularly fatty acid oxidation and mitochondrial function. The in vitro and in vivo data strongly support a mechanism of action centered on metabolic reprogramming. This detailed understanding of this compound's core mechanism is crucial for its continued investigation and potential development as a therapeutic agent for metabolic and cardiovascular diseases.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. This compound | ERR agonist | Probechem Biochemicals [probechem.com]

- 3. Development and pharmacological evaluation of a new chemical series of potent pan-ERR agonists, identification of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Pan-ERR Agonists Ameliorate Heart Failure Through Enhancing Cardiac Fatty Acid Metabolism and Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. immune-system-research.com [immune-system-research.com]

- 8. cenmed.com [cenmed.com]

- 9. amsbio.com [amsbio.com]

- 10. This compound - Immunomart [immunomart.com]

Slu-PP-915: A Technical Guide to a Novel Pan-ERR Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Slu-PP-915 is a potent, synthetic small molecule that functions as a pan-agonist for the Estrogen-Related Receptors (ERRs), a subfamily of orphan nuclear receptors comprising ERRα, ERRβ, and ERRγ. These receptors are key regulators of cellular energy homeostasis, mitochondrial biogenesis, and metabolic programming. This compound has emerged as a significant research tool for investigating the therapeutic potential of ERR activation in various pathological conditions, including metabolic diseases and heart failure. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy, and detailed experimental protocols for its characterization.

Introduction

Estrogen-Related Receptors (ERRs) are constitutively active transcription factors that play a pivotal role in the regulation of genes involved in fatty acid oxidation, oxidative phosphorylation, and the tricarboxylic acid (TCA) cycle.[1] Their activity is modulated by co-activators, most notably the peroxisome proliferator-activated receptor-gamma coactivator-1α (PGC-1α). Given their central role in metabolic control, ERRs represent a promising therapeutic target for metabolic disorders. This compound is a second-generation ERR agonist, developed as a more potent and pharmacokinetically stable compound than its predecessor, SLU-PP-332.[2]

Mechanism of Action

This compound is a pan-agonist, meaning it activates all three ERR isoforms (α, β, and γ) with similar efficacy.[3] Upon binding to the ligand-binding domain of ERRs, this compound induces a conformational change that promotes the recruitment of co-activators, leading to the transcriptional activation of target genes.

A key downstream effector of this compound-mediated ERR activation is the Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[4][5] this compound treatment leads to increased expression of TFEB, which in turn activates a network of genes involved in cellular clearance and metabolic regulation.[4]

Quantitative Data

The following tables summarize the quantitative data regarding the in vitro and in vivo efficacy of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | ERRα | ERRβ | ERRγ | Cell Line | Reference |

| EC50 | 414 nM | 435 nM | 378 nM | HEK293T | [3] |

Table 2: In Vitro Gene Expression Changes with this compound Treatment

| Gene | Cell Line | Treatment | Fold Change vs. Control | Reference |

| PGC1α | C2C12 | 5 µM this compound | Significant Increase | [3] |

| PDK4 | C2C12 | 5 µM this compound | Significant Increase | [3] |

| LDHA | C2C12 | 5 µM this compound | Significant Increase | [3] |

| TFEB | NRVMs | 2.5 µM this compound (72h) | Increased Expression | [5] |

| TFEB | C2C12 | 5 µM this compound (3h) | Increased Gene Expression | [5] |

Table 3: In Vivo Effects of this compound in Mouse Models

| Model | Treatment | Key Findings | Reference |

| Heart Failure (Transaortic Constriction) | 25 mg/kg this compound (i.p., twice daily) | Significantly improved ejection fraction and reduced cardiac fibrosis.[6][7] | [6] |

| Exercise Capacity | 20 mg/kg this compound (i.p.) | Induced expression of ERR target genes in muscle. | [3] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of this compound and a typical experimental workflow for its characterization.

Caption: this compound signaling pathway.

Caption: Experimental workflow for this compound.

Experimental Protocols

Cell-Based Co-transfection Assay (HEK293T cells)

This protocol is used to determine the potency (EC50) of this compound on each ERR isoform.

-

Cell Culture: Maintain HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Transfection:

-

Seed HEK293T cells in 96-well plates.

-

Co-transfect cells with the following plasmids using a suitable transfection reagent (e.g., Lipofectamine):

-

An expression vector for the full-length human ERRα, ERRβ, or ERRγ.

-

A luciferase reporter plasmid containing multiple ERR response elements (ERREs) upstream of a minimal promoter.

-

A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

-

-

-

Treatment: After 24 hours, treat the cells with a serial dilution of this compound or vehicle (DMSO).

-

Luciferase Assay: After another 24 hours, measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize firefly luciferase activity to Renilla luciferase activity. Plot the normalized data against the logarithm of the this compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.

Gene Expression Analysis (C2C12 Myoblasts and Neonatal Rat Ventricular Myocytes - NRVMs)

This protocol assesses the effect of this compound on the expression of target genes.

-

Cell Culture:

-

C2C12 cells: Culture in DMEM with 10% FBS.

-

NRVMs: Isolate primary NRVMs from neonatal rat pups and culture on gelatin-coated plates in an appropriate medium.[8]

-

-

Treatment: Treat confluent cells with this compound at the desired concentration (e.g., 2.5-5 µM) or vehicle for a specified duration (e.g., 3-72 hours).

-

RNA Isolation and qPCR:

-

Isolate total RNA using a suitable kit.

-

Synthesize cDNA using reverse transcriptase.

-

Perform quantitative PCR (qPCR) using primers specific for target genes (e.g., Pgc1a, Pdk4, Ldha, Tfeb) and a housekeeping gene for normalization (e.g., Gapdh).

-

-

Western Blotting:

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against target proteins (e.g., PGC-1α, PDK4, LDHA, TFEB) and a loading control (e.g., GAPDH or β-actin).

-

Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

-

In Vivo Heart Failure Model (Transaortic Constriction - TAC)

This model evaluates the therapeutic potential of this compound in pressure-overload-induced heart failure.[9]

-

Animal Model: Perform transverse aortic constriction (TAC) surgery on adult male mice (e.g., C57BL/6J) to induce pressure overload on the left ventricle.[9] Sham-operated animals serve as controls.

-

Treatment: Administer this compound (e.g., 25 mg/kg, intraperitoneally, twice daily) or vehicle to the mice for a specified period (e.g., 6 weeks) starting after the TAC surgery.[6]

-

Echocardiography: Perform serial echocardiography to assess cardiac function. Key parameters to measure include:

-

Left ventricular ejection fraction (LVEF)

-

Fractional shortening (FS)

-

Left ventricular internal dimensions in diastole and systole (LVIDd, LVIDs)

-

-

Histological Analysis: At the end of the study, euthanize the animals and harvest the hearts.

-

Perform Masson's trichrome staining on cardiac sections to assess fibrosis.

-

Perform Wheat Germ Agglutinin (WGA) staining to measure cardiomyocyte cross-sectional area as an indicator of hypertrophy.

-

In Vivo Exercise Capacity Model

This model assesses the effect of this compound on physical endurance.[10]

-

Animal Model: Use adult male mice (e.g., C57BL/6J).

-

Acclimatization: Acclimatize the mice to a motorized treadmill for several days before the experiment.[11]

-

Treatment: Administer a single dose of this compound (e.g., 20 mg/kg, i.p.) or vehicle.[3]

-

Treadmill Test: One hour after treatment, subject the mice to a forced treadmill running protocol with progressively increasing speed and/or incline until exhaustion.[11][12] Exhaustion is typically defined as the inability of the mouse to remain on the treadmill belt despite repeated stimuli.

-

Data Collection: Record the total running distance and time for each mouse.

-

Tissue Analysis: After the exercise test, harvest tissues such as skeletal muscle to analyze the expression of ERR target genes by qPCR.

Conclusion

This compound is a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of Estrogen-Related Receptors. Its pan-agonist activity and favorable in vivo properties make it a promising lead compound for the development of novel therapeutics for metabolic diseases and heart failure. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of this compound and other ERR modulators.

References

- 1. Development and pharmacological evaluation of a new chemical series of potent pan-ERR agonists, identification of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation and Cryopreservation of Neonatal Rat Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | ERR agonist | Probechem Biochemicals [probechem.com]

- 4. biorxiv.org [biorxiv.org]

- 5. immune-system-research.com [immune-system-research.com]

- 6. biorxiv.org [biorxiv.org]

- 7. Novel Pan-ERR Agonists Ameliorate Heart Failure Through Enhancing Cardiac Fatty Acid Metabolism and Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isolation, culture, and immunostaining of neonatal rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mmpc.org [mmpc.org]

- 10. Endurance Treadmill Test [bio-protocol.org]

- 11. Evaluation of Muscle Performance in Mice by Treadmill Exhaustion Test and Whole-limb Grip Strength Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mmpc.org [mmpc.org]

SLU-PP-915: A Technical Whitepaper on a Novel Pan-ERR Agonist as an Exercise Mimetic

For Researchers, Scientists, and Drug Development Professionals

Abstract

SLU-PP-915 is a novel, synthetic, small-molecule pan-agonist of the Estrogen-Related Receptors (ERRα, ERRβ, and ERRγ). As a member of the exercise mimetic class of compounds, this compound activates transcriptional programs central to cellular energy homeostasis, mitochondrial function, and fatty acid metabolism, thereby recapitulating many of the physiological benefits of physical endurance training. This document provides a comprehensive technical overview of the core scientific data and methodologies related to this compound, intended to inform research and development professionals. It details the compound's mechanism of action, summarizes key quantitative in-vitro and in-vivo data, outlines experimental protocols, and visualizes the underlying biological pathways.

Introduction

Exercise mimetics are a class of therapeutic agents that mimic the metabolic and physiological effects of physical exercise.[1] These compounds hold significant promise for the treatment of metabolic diseases such as obesity and type 2 diabetes, as well as conditions characterized by muscle dysfunction and reduced oxidative capacity, including heart failure and age-related muscle loss.[2][3] The Estrogen-Related Receptors (ERRs) are orphan nuclear receptors that are key regulators of gene transcription for a multitude of physiological processes, including mitochondrial biogenesis, cellular energy utilization, and fatty acid oxidation.[4][5] The three isoforms, ERRα, ERRβ, and ERRγ, are constitutively active and their activity is primarily driven by the presence of co-activator proteins like PGC-1α and PGC-1β.[4]

This compound is a structurally distinct, second-generation pan-ERR agonist developed to be more potent and refined than its predecessor, SLU-PP-332.[1] It was designed through a structure-based approach and has demonstrated efficacy in both in-vitro and in-vivo models, stimulating ERR target genes and enhancing exercise capacity.[4][6] This whitepaper will delve into the technical details of its function and the experimental basis for its characterization as an exercise mimetic.

Mechanism of Action

This compound functions as a pan-agonist for the Estrogen-Related Receptors, with roughly equivalent activity on ERRα, ERRβ, and ERRγ.[7][8] By binding to the ligand-binding domain of the ERRs, this compound modulates their transcriptional activity, leading to the up-regulation of a suite of target genes involved in energy metabolism.[4] A key downstream effect of ERR activation by this compound is the induction of Transcription Factor EB (TFEB), a master regulator of the autophagy-lysosome pathway.[9][10] This leads to enhanced autophagy, a cellular process for clearing damaged organelles and proteins, which is crucial for maintaining cellular homeostasis, particularly in high-energy-demand tissues like the heart and skeletal muscle.[9]

The primary signaling pathway is initiated by the binding of this compound to the ERR isoforms. This complex then recruits co-activators, most notably PGC-1α, to the promoter regions of target genes. This transcriptional activation leads to increased expression of genes involved in mitochondrial biogenesis, fatty acid oxidation, and the TCA cycle, effectively shifting the cellular metabolic profile to one that mirrors an endurance-trained state.[2][4]

Figure 1: Simplified signaling pathway of this compound action.

Quantitative Data

The efficacy of this compound has been quantified in both in-vitro and in-vivo settings. The following tables summarize the key findings from published studies.

Table 1: In-Vitro Efficacy of this compound

| Parameter | Cell Line | Concentration | Result | Reference |

| EC50 | - | - | ERRα: 414 nM, ERRβ: 435 nM, ERRγ: 378 nM | [7] |

| Gene Expression | C2C12 myoblasts | 5 µM | Increased expression of PGC1α, PDK4, and LDHA | [7] |

| Gene Expression | C2C12 cells | 5 µM (3h) | Increased TFEB gene expression | [10] |

| Protein Expression | C2C12 cells | 5 µM (72h) | Increased TFEB protein expression | [10] |

| Gene Expression | Neonatal rat ventricular myocytes (NRVMs) | 2.5 µM (72h) | Increased TFEB gene and protein expression | [10] |

Table 2: In-Vivo Efficacy and Pharmacokinetics of this compound

| Parameter | Animal Model | Dosage & Route | Outcome | Reference |

| Gene Expression | C57BL/6J mice | 20 mg/kg, i.p. (1h) | Upregulation of ERR target genes (PDK4, PGC1α, DDIT4) in quadriceps muscle | [4] |

| Exercise Endurance | C57BL/6J mice | 20 mg/kg, i.p. (1h) | Increased running distance and time | [4] |

| Cardiac Function | C57BL/6J mice (TAC model) | 25 mg/kg, i.p. (twice daily) | Improved ejection fraction and ameliorated fibrosis | [6][11] |

| Pharmacokinetics | C57BL/6J mice | 20 mg/kg, i.p. | Tmax: 0.5 h; Cmax: 2813 ng/mL; T1/2: 0.71 h | [12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the protocols for key experiments performed with this compound.

In-Vitro Gene Expression Analysis in C2C12 Cells

-

Cell Culture: C2C12 myoblast cells are cultured in an appropriate growth medium, typically Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: this compound is dissolved in DMSO to create a stock solution (e.g., 10 mM) and then diluted in culture medium to the final working concentration (e.g., 5 µM).[6][7] Cells are treated for a specified duration (e.g., 3, 48, or 72 hours).[10]

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells using a suitable method, such as TRIzol reagent or a commercial kit. The concentration and purity of the RNA are determined by spectrophotometry. First-strand complementary DNA (cDNA) is then synthesized from the RNA template using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): The relative expression levels of target genes (e.g., PGC1α, PDK4, LDHA, TFEB) are quantified by real-time qPCR using gene-specific primers and a fluorescent dye such as SYBR Green. Gene expression is normalized to a stable housekeeping gene (e.g., 36B4).[4]

Figure 2: Workflow for in-vitro gene expression analysis.

In-Vivo Studies in Mice

-

Animal Model: Male C57BL/6J mice (typically 8-12 weeks old) are used for in-vivo experiments.[4][6] The animals are housed under standard conditions with controlled temperature, humidity, and light-dark cycles, and have ad libitum access to food and water.

-

Compound Administration: this compound is prepared in a vehicle solution, for example, 12% DMSO, 15% Cremophor in PBS, or 10% Cremophor-10% DMSO-80% PBS.[4][6] The compound is administered via intraperitoneal (i.p.) injection at a dosage of 20 or 25 mg/kg.[6][7]

-

Tissue Collection: At a specified time point after injection (e.g., 1 hour), mice are euthanized by CO2 asphyxiation.[4][6] Tissues of interest, such as quadriceps muscle, are collected, flash-frozen in liquid nitrogen, and stored at -80°C until analysis.[6]

-

Gene Expression Analysis: Gene expression analysis in the collected muscle tissue is performed as described in the in-vitro protocol, starting with RNA extraction from the tissue homogenate.[4]

-

Exercise Endurance Test: One hour after administration of this compound or vehicle, mice are subjected to a treadmill running test. The running time and distance covered until exhaustion are recorded to assess exercise capacity.[4]

Pharmacokinetic Studies

-

Animal Model and Dosing: Three-month-old male C57BL/6J mice are administered a single intraperitoneal injection of this compound (20 mg/kg) in a vehicle of 10% Cremophor, 10% DMSO, and 80% PBS.[6]

-

Sample Collection: At various time points post-injection (e.g., 1, 2, and 4 hours), animals are euthanized, and blood is collected.[6] Plasma is separated by centrifugation and stored at -80°C.[6]

-

Analysis: Plasma concentrations of this compound are determined using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), to establish the pharmacokinetic profile.[6]

Figure 3: Workflow for in-vivo pharmacokinetic studies.

Conclusion

This compound is a potent, orally bioavailable pan-ERR agonist that has demonstrated significant exercise mimetic properties in preclinical studies.[13][14] Its ability to activate key metabolic pathways through the ERR-PGC-1α axis and induce autophagy via TFEB activation underscores its therapeutic potential. The quantitative data from both in-vitro and in-vivo experiments provide a solid foundation for its further development. The experimental protocols outlined in this whitepaper serve as a guide for researchers seeking to investigate and build upon the current understanding of this promising compound. As research progresses, this compound may represent a significant advancement in the pharmacological management of metabolic and muscle-related disorders.

References

- 1. elevatebiohacking.com [elevatebiohacking.com]

- 2. researchgate.net [researchgate.net]

- 3. Exercise-mimicking drug sheds weight, boosts muscle activity in mice News | University of Florida [news.ufl.edu]

- 4. Development and pharmacological evaluation of a new chemical series of potent pan-ERR agonists, identification of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. This compound | ERR agonist | Probechem Biochemicals [probechem.com]

- 8. amsbio.com [amsbio.com]

- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 10. immune-system-research.com [immune-system-research.com]

- 11. ahajournals.org [ahajournals.org]

- 12. cenmed.com [cenmed.com]

- 13. New paper on this compound - orally active ERR agonist · Castore: Built to Adapt [skool.com]

- 14. New paper on this compound - orally active ERR agonist · Castore: Built to Adapt [skool.com]

Slu-PP-915 and Mitochondrial Biogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Slu-PP-915 is a potent, orally bioavailable, small-molecule pan-agonist of the Estrogen-Related Receptors (ERRα, ERRβ, and ERRγ). As a synthetic "exercise mimetic," this compound activates key metabolic pathways, most notably promoting mitochondrial biogenesis. This document provides an in-depth technical overview of this compound, focusing on its mechanism of action, its impact on mitochondrial biogenesis, and the experimental methodologies used to characterize its effects. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of ERR agonists in metabolic diseases, heart failure, and other conditions associated with mitochondrial dysfunction.

Introduction

Mitochondrial biogenesis is the process by which new mitochondria are formed in the cell. This intricate process is vital for maintaining cellular energy homeostasis and is regulated by a complex network of signaling pathways. A key regulator of mitochondrial biogenesis is the peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α). The Estrogen-Related Receptors (ERRs), particularly ERRα and ERRγ, are nuclear receptors that play a crucial role in the PGC-1α signaling cascade, driving the expression of genes involved in mitochondrial respiration and fatty acid oxidation.[1][2]

This compound has emerged as a significant research compound due to its ability to potently activate all three ERR isoforms.[3][4] It is a structurally distinct and more advanced successor to Slu-PP-332, demonstrating a more balanced activity profile across the ERR isoforms.[5][6] By activating ERRs, this compound initiates a transcriptional program that mimics the effects of endurance exercise, leading to enhanced mitochondrial function and biogenesis.

Mechanism of Action

This compound functions as a pan-agonist for the Estrogen-Related Receptors. Its primary mechanism of action involves binding to the ligand-binding domain of ERRα, ERRβ, and ERRγ, which leads to the recruitment of coactivators, such as PGC-1α. This complex then binds to ERR response elements (ERREs) in the promoter regions of target genes, initiating their transcription.

The key downstream effects of this compound-mediated ERR activation include:

-

Upregulation of PGC-1α: A master regulator of mitochondrial biogenesis.[1]

-

Induction of TFEB (Transcription Factor EB): A key regulator of lysosomal biogenesis and autophagy, which is essential for clearing damaged mitochondria (mitophagy).[7]

-

Increased expression of genes involved in:

Quantitative Data

The following tables summarize the available quantitative data on the activity and effects of this compound.

| Parameter | ERRα | ERRβ | ERRγ | Reference(s) |

| EC50 (nM) | ~400 | ~400 | ~400 | [7] |

| EC50 (nM) | 414 | 435 | 378 | [3][4] |

| Cell Line | Compound | Concentration (µM) | Duration (h) | Effect | Reference(s) |

| C2C12 myoblasts | This compound | 5 | 24 | Increased expression of PGC-1α, PDK4, and LDHA. | [3][4] |

| Neonatal Rat Ventricular Myocytes (NRVMs) | This compound | 2.5 | 72 | Increased gene and protein expression of TFEB. | [7] |

| C2C12 cells | This compound | 5 | 3 | Increased TFEB gene expression. | [7] |

| C2C12 cells | This compound | 5 | 72 | Increased TFEB protein expression. | [7] |

| C2C12 cells | This compound | 5 | 48 or 72 | Increased expression of PGC-1α, p62, PDK4, CTSD, LAMP1, LAMP2, and MCOLN1. | [7] |

| Animal Model | Compound | Dosage (mg/kg) | Route of Administration | Effect | Reference(s) |

| C57Bl/6J mice | This compound | 20 | Intraperitoneal (i.p.) | Induced expression of ERR target genes in muscle. | [1][3][4] |

| Pressure overload-induced heart failure mouse model | This compound | Not specified | Not specified | Improved ejection fraction and ameliorated fibrosis. | [9] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Promoting Mitochondrial Biogenesis

Experimental Workflow for In Vitro Gene Expression Analysis

Experimental Workflow for In Vivo Efficacy Testing

Experimental Protocols

The following sections provide an overview of the key experimental protocols used to characterize this compound.

Cell-Based Co-transfection Assay for ERR Agonist Activity

This assay is used to determine the agonist activity of this compound on the ERR isoforms.

-

Cell Line: HEK293T cells are commonly used due to their high transfection efficiency.

-

Plasmids:

-

An expression vector containing the full-length cDNA for the specific ERR isoform (ERRα, ERRβ, or ERRγ).

-

A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of an Estrogen-Related Receptor Response Element (ERRE).

-

A control plasmid, such as one expressing Renilla luciferase, for normalization of transfection efficiency.

-

-

Procedure:

-

HEK293T cells are seeded in multi-well plates.

-

The cells are co-transfected with the ERR expression plasmid, the luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent (e.g., Lipofectamine).

-

After a period of incubation to allow for plasmid expression, the cells are treated with various concentrations of this compound or a vehicle control.

-

Following the treatment period, the cells are lysed, and the luciferase activity is measured using a luminometer.

-

The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell number.

-

The data is then used to generate dose-response curves and calculate the EC50 value.[1][10][11][12][13]

-

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

qPCR is employed to quantify the changes in the mRNA levels of target genes in response to this compound treatment.

-

Sample Preparation:

-

In Vitro: C2C12 myoblasts or neonatal rat ventricular myocytes (NRVMs) are treated with this compound or vehicle.

-

In Vivo: Muscle tissue is harvested from mice treated with this compound or vehicle.

-

-

Procedure:

-

Total RNA is extracted from the cells or tissues using a suitable RNA isolation kit.

-

The concentration and purity of the RNA are determined using a spectrophotometer.

-

First-strand complementary DNA (cDNA) is synthesized from the RNA template using a reverse transcriptase enzyme.

-

qPCR is performed using the synthesized cDNA, gene-specific primers for the target genes (e.g., PGC-1α, TFEB, PDK4, LDHA) and a housekeeping gene (for normalization), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based detection system.

-

The relative expression of the target genes is calculated using the delta-delta Ct method, normalizing to the expression of the housekeeping gene.[7][11]

-

Western Blotting for Protein Expression Analysis

Western blotting is used to detect and quantify the levels of specific proteins in cell or tissue lysates.

-

Sample Preparation:

-

Cells or tissues are lysed in a buffer containing detergents and protease inhibitors to extract total protein.

-

The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

-

Procedure:

-

Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

The membrane is blocked with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific to the protein of interest (e.g., TFEB, LAMP1).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

A chemiluminescent substrate is added, which reacts with the enzyme to produce light that is detected by an imaging system.

-

The intensity of the bands is quantified and normalized to a loading control protein (e.g., GAPDH or β-actin).[14][15]

-

Immunofluorescence for Protein Localization

Immunofluorescence is used to visualize the subcellular localization of proteins.

-

Cell Preparation: C2C12 cells are grown on coverslips and treated with this compound or vehicle.

-

Procedure:

-

The cells are fixed with a chemical fixative (e.g., paraformaldehyde) to preserve their structure.

-

The cell membranes are permeabilized with a detergent (e.g., Triton X-100) to allow antibodies to enter the cells.

-

The cells are incubated with a blocking solution to reduce non-specific antibody binding.

-

The cells are then incubated with a primary antibody that specifically binds to the protein of interest (e.g., TFEB).

-

After washing, the cells are incubated with a secondary antibody that is conjugated to a fluorophore and recognizes the primary antibody.

-

The cell nuclei are often counterstained with a fluorescent DNA-binding dye (e.g., DAPI).

-

The coverslips are mounted on microscope slides, and the fluorescence is visualized using a fluorescence microscope.[16][17][18]

-

In Vivo Mouse Treadmill Exhaustion Test

This test is used to assess the effect of this compound on physical endurance.

-

Animal Model: C57Bl/6J mice are typically used.

-

Procedure:

-

Mice are acclimated to the treadmill for several days before the experiment.

-

On the day of the test, mice are administered this compound (e.g., 20 mg/kg, i.p.) or a vehicle control.

-

After a set period of time to allow for drug absorption, the mice are placed on the treadmill.

-

The treadmill is started at a low speed, and the speed is gradually increased at set intervals.

-

The test continues until the mouse reaches the point of exhaustion, which is often defined as the inability to remain on the treadmill belt despite mild encouragement (e.g., a gentle air puff or a mild electrical stimulus at the rear of the treadmill).

-

The total running time and distance are recorded as measures of endurance.[19][20][21][22][23]

-

Measurement of Mitochondrial DNA (mtDNA) Content

An increase in mtDNA content is an indicator of mitochondrial biogenesis.

-

Sample Preparation: DNA is extracted from cells or tissues.

-

Procedure:

-

Quantitative PCR is performed using primers specific for a mitochondrial gene (e.g., a gene encoding a subunit of the electron transport chain) and a nuclear gene (e.g., a single-copy nuclear gene).

-

The relative amount of mtDNA is determined by calculating the ratio of the copy number of the mitochondrial gene to the copy number of the nuclear gene.[3][24][25][26][27]

-

Conclusion

This compound is a powerful research tool for investigating the role of ERR receptors in mitochondrial biogenesis and related metabolic pathways. Its pan-agonist activity and oral bioavailability make it a valuable compound for both in vitro and in vivo studies. The experimental protocols outlined in this guide provide a framework for characterizing the effects of this compound and other potential ERR modulators. Further research into the therapeutic applications of this compound may lead to novel treatments for a range of metabolic and age-related diseases.

References

- 1. Development and pharmacological evaluation of a new chemical series of potent pan-ERR agonists, identification of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ESTROGEN-RELATED RECEPTOR SIGNALING IN SKELETAL MUSCLE FITNESS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | A method for measuring mitochondrial DNA copy number in pediatric populations [frontiersin.org]

- 4. This compound | ERR agonist | Probechem Biochemicals [probechem.com]

- 5. biorxiv.org [biorxiv.org]

- 6. ahajournals.org [ahajournals.org]

- 7. immune-system-research.com [immune-system-research.com]

- 8. researchgate.net [researchgate.net]

- 9. Novel Pan-ERR Agonists Ameliorate Heart Failure Through Enhancing Cardiac Fatty Acid Metabolism and Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. assaygenie.com [assaygenie.com]

- 12. med.emory.edu [med.emory.edu]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Protocols to monitor TFEB activation following lysosomal damage in cultured cells using microscopy and immunoblotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Protocols | Cell Signaling Technology [cellsignal.com]

- 16. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - UK [thermofisher.com]

- 17. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 18. Immunofluorescence analysis of myogenic differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Treadmill Fatigue Test: A Simple, High-throughput Assay of Fatigue-like Behavior for the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Graded Maximal Exercise Testing to Assess Mouse Cardio-Metabolic Phenotypes | PLOS One [journals.plos.org]

- 21. mmpc.org [mmpc.org]

- 22. Evaluation of Muscle Performance in Mice by Treadmill Exhaustion Test and Whole-limb Grip Strength Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 23. animalcare.research.northeastern.edu [animalcare.research.northeastern.edu]

- 24. PCR Based Determination of Mitochondrial DNA Copy Number in Multiple Species - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Accurate Measurement of Cellular and Cell-Free Circulating Mitochondrial DNA Content from Human Blood Samples Using Real-Time Quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Accurate measurement of circulating mitochondrial DNA content from human blood samples using real-time quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Evaluation of mitochondrial DNA copy number estimation techniques | PLOS One [journals.plos.org]

The Role of Slu-PP-915 in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Slu-PP-915 is a novel, synthetic, orally bioavailable pan-agonist of the Estrogen-Related Receptors (ERRα, ERRβ, and ERRγ) with potent effects on cellular metabolism.[1] Primarily through the activation of ERRγ, this compound orchestrates a broad transcriptional program that enhances fatty acid metabolism and mitochondrial function. This has positioned it as a promising therapeutic candidate for metabolic diseases and heart failure.[2][3] This technical guide provides an in-depth overview of the molecular mechanisms, quantitative effects, and experimental methodologies associated with this compound's role in cellular metabolism.

Introduction

Estrogen-Related Receptors (ERRs) are orphan nuclear receptors that play a critical role in the regulation of cellular energy homeostasis.[1] They are key regulators of genes involved in mitochondrial biogenesis, oxidative phosphorylation, and fatty acid metabolism. This compound is a structurally distinct small molecule designed to activate all three ERR isoforms, with a particularly significant effect mediated through ERRγ.[2][4] Its ability to mimic the effects of exercise at a cellular level has generated significant interest in its therapeutic potential.

Mechanism of Action

This compound functions as a pan-agonist of the ERR family, with EC50 values of approximately 400 nM for ERRα, ERRβ, and ERRγ.[5][6] Its primary metabolic effects are mediated through the activation of ERRγ, which in turn co-activates with Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[7] This complex then binds to ERR response elements (ERREs) in the promoter regions of target genes, leading to their increased transcription.

Key Signaling Pathways

The activation of ERRγ by this compound initiates a cascade of transcriptional events that primarily impact two major aspects of cellular metabolism: fatty acid oxidation and mitochondrial biogenesis.

A secondary pathway influenced by this compound is the induction of autophagy through the transcription factor EB (TFEB).[5][8] ERR activation leads to increased expression of TFEB, a master regulator of lysosomal biogenesis and autophagy.[4][5] This process is crucial for cellular homeostasis and the clearance of damaged organelles.

Quantitative Data

The following tables summarize the available quantitative data on the effects of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Receptor | Value (nM) |

| EC50 | ERRα | ~400 |

| EC50 | ERRβ | ~400 |

| EC50 | ERRγ | ~400 |

Table 2: In Vitro Gene Expression Analysis in C2C12 Myoblast Cells (5 µM this compound for 24h)

| Target Gene | Biological Process | Fold Change vs. Control |

| PGC1α | Mitochondrial Biogenesis | Significant Increase |

| PDK4 | Glucose Metabolism | Significant Increase |

| LDHA | Lactate Metabolism | Significant Increase |

Data interpretation from[1]

Table 3: In Vivo Gene Expression in Mouse Muscle (20 mg/kg this compound, 1h post-injection)

| Target Gene | Biological Process | Fold Change vs. Control |

| PGC1α | Mitochondrial Biogenesis | Upregulated |

| PDK4 | Glucose Metabolism | Upregulated |

| DDIT4 | Stress Response | Upregulated |

Data interpretation from a study on a similar compound, with this compound showing a similar profile.[1]

Experimental Protocols

The following are summaries of experimental protocols used in the study of this compound.

In Vitro Co-transfection and Luciferase Reporter Assay

-

Cell Line: HEK293T cells.

-

Plasmids: Expression plasmids for full-length ERRs and an ERRE-driven luciferase reporter plasmid.

-

Procedure:

-

Cells are seeded in 96-well plates.

-

Transfection with the appropriate plasmids is performed.

-

Cells are treated with varying concentrations of this compound or vehicle control.

-

After a 24-hour incubation period, luciferase activity is measured to determine the level of ERR activation.

-

In Vivo Murine Model of Heart Failure

-

Animal Model: Adult male C57BL/6J mice.

-

Induction of Heart Failure: Transaortic constriction (TAC) surgery.

-

Drug Administration: Intraperitoneal (i.p.) injection of this compound (typically 20-25 mg/kg) or vehicle control.

-

Monitoring: Cardiac function is assessed by echocardiography at baseline and at specified time points post-TAC.

-

Endpoint Analysis: Tissues are harvested for gene expression analysis (qRT-PCR), protein analysis (Western blot), and metabolomics.

Conclusion and Future Directions

This compound is a potent ERR agonist that significantly impacts cellular metabolism by enhancing fatty acid oxidation and mitochondrial function, primarily through the ERRγ/PGC-1α axis. Its ability to improve cardiac function in preclinical models of heart failure highlights its therapeutic potential.[2][3] Further research is warranted to fully elucidate its long-term effects, safety profile, and efficacy in other metabolic disorders. The development of detailed, publicly available datasets from transcriptomic and metabolomic studies will be crucial for advancing the clinical translation of this promising compound.

References

- 1. Development and pharmacological evaluation of a new chemical series of potent pan-ERR agonists, identification of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Novel Pan-ERR Agonists Ameliorate Heart Failure Through Enhancing Cardiac Fatty Acid Metabolism and Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. immune-system-research.com [immune-system-research.com]

- 6. cenmed.com [cenmed.com]

- 7. Regulation of PPARγ coactivator 1α (PGC-1α) signaling by an estrogen-related receptor α (ERRα) ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Slu-PP-915: A Technical Guide to Estrogen-Related Receptor (ERR) Agonism and Target Gene Activation

For Researchers, Scientists, and Drug Development Professionals

Slu-PP-915 is a potent, small-molecule pan-agonist of the Estrogen-Related Receptors (ERRs), a subfamily of orphan nuclear receptors comprising ERRα, ERRβ, and ERRγ. These receptors are key regulators of cellular metabolism, mitochondrial function, and autophagy. This compound has emerged as a valuable chemical tool for investigating the therapeutic potential of ERR activation in various pathological conditions, including metabolic diseases and heart failure. This guide provides a comprehensive overview of this compound, its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its study.

Core Mechanism of Action

This compound functions by binding to the ligand-binding domain of the ERR isoforms, leading to their activation. As constitutively active transcription factors, ERRs, in conjunction with co-activators like Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha (PGC-1α), bind to specific DNA sequences known as Estrogen-Related Receptor Response Elements (ERREs) in the promoter regions of their target genes. This binding initiates the transcription of a wide array of genes involved in critical cellular processes.

The primary signaling pathway activated by this compound involves the direct transcriptional upregulation of genes controlling:

-

Mitochondrial Biogenesis and Function: this compound enhances the expression of genes pivotal for mitochondrial energy production and homeostasis.

-

Fatty Acid Metabolism: It stimulates genes involved in the oxidation of fatty acids, a key energy source for tissues like the heart and skeletal muscle.

-

Autophagy: A key target of this compound-activated ERRs is the Transcription Factor EB (TFEB), a master regulator of the autophagy-lysosome pathway. Increased TFEB expression leads to the coordinated upregulation of genes essential for autophagic flux and cellular clearance.

Quantitative Data

The following tables summarize the key quantitative data associated with the activity of this compound.

Table 1: In Vitro Potency of this compound

| Parameter | ERRα | ERRβ | ERRγ | Reference |

| EC50 (nM) | 414 | 435 | 378 | [1][2][3] |

Table 2: In Vitro and In Vivo Concentrations and Dosages of this compound

| Experimental System | Cell/Animal Model | Concentration/Dosage | Treatment Duration | Observed Effects | Reference |

| In Vitro | C2C12 myoblast cells | 5 µM | 3 - 72 hours | Increased expression of PGC1α, PDK4, LDHA, and TFEB | [1][4] |

| In Vitro | Neonatal Rat Ventricular Myocytes (NRVMs) | 2.5 µM | 72 hours | Increased gene and protein expression of TFEB | [4][5] |

| In Vivo | C57BL/6J Mice | 20 mg/kg (i.p.) | 1 hour | Upregulation of ERR target genes in muscle | [1][6] |

| In Vivo | C57BL/6J Mice (Heart Failure Model) | 25 mg/kg (i.p., twice daily) | 6 weeks | Improved ejection fraction and reduced fibrosis | [6] |

| In Vivo | C57BL/6J Mice (Exercise Capacity) | 20 mg/kg (i.p.) | 6 days | Increased running distance and time | [7] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway activated by this compound and a general workflow for studying its effects.

Caption: this compound signaling pathway.

Caption: General experimental workflow.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell-Based ERR Co-transfection Assay

This assay is used to determine the agonist activity of this compound on the different ERR isoforms.

-

Cell Line: HEK293T cells.

-

Plasmids:

-

Expression plasmid for full-length ERRα, ERRβ, or ERRγ.

-

Luciferase reporter plasmid driven by a synthetic Estrogen-Related Receptor Response Element (ERRE) upstream of a minimal promoter.

-

-

Protocol:

-

Seed HEK293T cells in 96-well plates.

-

Transfect cells with the ERR expression plasmid and the ERRE-luciferase reporter plasmid using a suitable transfection reagent.

-

After 24 hours, treat the cells with varying concentrations of this compound or vehicle control (DMSO).

-

Incubate for an additional 24 hours.

-

Lyse the cells and measure luciferase activity using a commercial kit (e.g., One-Glo luciferase reporter assay system from Promega).[7]

-

Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.

-

Plot the dose-response curve to determine the EC50 value.

-

Gene Expression Analysis by Quantitative PCR (qPCR)

This protocol is used to quantify the changes in the expression of ERR target genes upon this compound treatment.

-

Cell Line/Tissue: C2C12 myoblasts, NRVMs, or harvested mouse tissue (e.g., muscle).

-

Protocol:

-

RNA Extraction:

-

Treat cells or administer this compound to animals as per the experimental design.

-

Harvest cells or tissues and extract total RNA using a commercial kit (e.g., RNeasy kit, Qiagen).[7]

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., qScript cDNA Synthesis Kit, Quanta Biosciences).[7]

-

-

qPCR:

-

Perform qPCR using a SYBR Green-based master mix (e.g., SYBR Select Master Mix, Applied Biosystems) and a real-time PCR system.[7]

-

Use primers specific for the target genes and a housekeeping gene for normalization (e.g., 36b4).

-

Primer Sequences: [7]

-

36b4 Forward: 5'-ACCTCCTTCTTCCAGGCTT-3'

-

36b4 Reverse: 5'-CCCACCTTGTCTCCAGTCTTT-3'

-

PDK4 Forward: 5'-ATCTAACATCGCCAGAATTAAACC-3'

-

PDK4 Reverse: 5'-GGAACGTACACAATGTGGATTG-3'

-

PGC1α Forward: 5'-CCCTGCCATTGTTAAGACC-3'

-

PGC1α Reverse: 5'-TGCTGCTGTTCCTGTTTTC-3'

-

DDIT4 Forward: 5'-CCTGCGCGTTTGCTCATGCC-3'

-

DDIT4 Reverse: 5'-GGCCGCACGGCTCACTGTAT-3'

-

-

-

Data Analysis:

-

Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

-

-

In Vivo Administration of this compound

This protocol describes the preparation and administration of this compound to mice for in vivo studies.

-

Animal Model: C57BL/6J male mice.

-

Preparation of Dosing Solution:

-

Administration:

Pressure Overload-Induced Heart Failure Model (Transaortic Constriction - TAC)

This surgical model is used to induce heart failure in mice to study the cardioprotective effects of this compound.

-

Animal Model: Adult male mice.

-

Protocol:

-

Anesthetize the mice.

-

Perform a thoracotomy to expose the aortic arch.

-

Place a ligature around the aorta between the innominate and left common carotid arteries.

-

Tie the ligature against a needle of a specific gauge to create a defined constriction.

-

Remove the needle, leaving a stenotic aorta.

-

Close the chest and allow the animal to recover.

-

Initiate this compound treatment as per the experimental design.

-

Monitor cardiac function over time using echocardiography.[1][8]

-

Exercise Capacity Testing

This protocol is used to assess the effect of this compound on physical endurance in mice.

-

Apparatus: Mouse treadmill.

-

Protocol:

-

Treat mice with this compound (e.g., 20 mg/kg, i.p.) or vehicle for a specified period (e.g., 6 days).[7]

-

Acclimate the mice to the treadmill for 10 minutes per day at a low speed (e.g., 2 m/min).[7]

-

On the day of the test, administer the final dose of this compound or vehicle 1 hour before the exercise trial.

-

Start the treadmill at a set speed (e.g., 10 m/min for 2 minutes) and gradually increase the speed or incline according to a predefined protocol.

-

Run the mice until exhaustion, which is defined as the inability to remain on the treadmill despite encouragement.

-

Record the total running time and distance for each mouse.

-

Conclusion

This compound is a powerful research tool for elucidating the roles of ERRα, ERRβ, and ERRγ in health and disease. Its ability to activate a broad spectrum of genes involved in cellular metabolism and quality control pathways makes it a promising candidate for further investigation in the context of metabolic disorders, cardiovascular diseases, and conditions associated with aging. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute studies aimed at exploring the full therapeutic potential of ERR agonism.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound Datasheet DC Chemicals [dcchemicals.com]

- 4. immune-system-research.com [immune-system-research.com]

- 5. cenmed.com [cenmed.com]

- 6. biorxiv.org [biorxiv.org]

- 7. Development and pharmacological evaluation of a new chemical series of potent pan-ERR agonists, identification of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

The ERR Agonist Slu-PP-915: A Technical Guide to its Regulation of PGC1α and PDK4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Slu-PP-915 has emerged as a potent pan-agonist of the Estrogen-Related Receptors (ERRα, ERRβ, and ERRγ), a family of orphan nuclear receptors that are key regulators of cellular metabolism. As a synthetic exercise mimetic, this compound holds significant therapeutic potential for metabolic diseases by activating transcriptional programs that govern mitochondrial biogenesis, energy expenditure, and substrate utilization. This technical guide provides an in-depth analysis of the molecular mechanism of this compound, focusing on its regulation of two critical downstream targets: Peroxisome Proliferator-Activated Receptor-γ Coactivator-1α (PGC1α) and Pyruvate (B1213749) Dehydrogenase Kinase 4 (PDK4).

Core Signaling Pathway

This compound exerts its biological effects by binding to and activating the ERR isoforms. These receptors, in turn, function as transcription factors that modulate the expression of a wide array of genes involved in energy homeostasis. A primary mechanism of action is the upregulation of PGC1α, a master regulator of mitochondrial biogenesis. Subsequently, both ERR and PGC1α can cooperate to enhance the expression of PDK4, an enzyme that plays a crucial role in regulating glucose metabolism by inhibiting the pyruvate dehydrogenase complex.

Caption: this compound signaling pathway regulating PGC1α and PDK4.

Quantitative Data on Gene Expression

The efficacy of this compound in modulating PGC1α and PDK4 expression has been quantified in both in vitro and in vivo models. The following tables summarize the key findings.

Table 1: In Vitro Upregulation of PGC1α and PDK4 in C2C12 Myoblast Cells

| Compound | Concentration | Treatment Duration | Target Gene | Relative Gene Expression (Fold Increase vs. Control) | Reference |

| This compound | 5 µM | 24 hours | PGC1α | ~2.5 | [1] |

| This compound | 5 µM | 24 hours | PDK4 | ~4.0 | [1] |

Table 2: In Vivo Upregulation of ERR Target Genes in Mouse Quadricep Muscle

| Compound | Dosage | Administration Route | Time Point | Target Gene | Relative Gene Expression (Fold Increase vs. Vehicle) | Reference |

| This compound | 20 mg/kg | Intraperitoneal (i.p.) | 1 hour | PGC1α | Significant Upregulation | [1] |

| This compound | 20 mg/kg | Intraperitoneal (i.p.) | 1 hour | PDK4 | Significant Upregulation | [1] |

Note: The exact fold increase for the in vivo study was not explicitly stated in the referenced text but was demonstrated as a significant upregulation in the accompanying figures.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the quantitative data tables.

In Vitro Gene Expression Analysis in C2C12 Cells

This protocol outlines the steps for cell culture, treatment with this compound, and subsequent analysis of gene expression using quantitative real-time PCR (qPCR).

Caption: Workflow for in vitro gene expression analysis.

a. C2C12 Cell Culture and Treatment:

-

Cell Maintenance: C2C12 mouse myoblast cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Seeding: For experiments, cells are seeded into 6-well plates at a density that allows them to reach approximately 70-80% confluency on the day of treatment.

-

Compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO). This stock is then diluted in the culture medium to the final working concentration of 5 µM. A vehicle control containing the same concentration of DMSO is also prepared.

-

Treatment: The culture medium is removed from the cells and replaced with the medium containing either this compound or the vehicle control. The cells are then incubated for 24 hours.

b. RNA Isolation and cDNA Synthesis:

-

RNA Isolation: Total RNA is extracted from the C2C12 cells using a TRIzol-based method or a commercial RNA isolation kit, following the manufacturer's instructions. The quality and concentration of the isolated RNA are determined using a spectrophotometer.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers and a reverse transcriptase enzyme.

c. Quantitative Real-Time PCR (qPCR):

-

Reaction Setup: The qPCR reaction is prepared using a SYBR Green-based master mix, forward and reverse primers for the target genes (PGC1α and PDK4) and a housekeeping gene (e.g., GAPDH, β-actin), and the synthesized cDNA.

-

Thermocycling: The reaction is performed in a real-time PCR detection system with a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: The relative gene expression is calculated using the comparative Ct (ΔΔCt) method, normalizing the expression of the target genes to the housekeeping gene.

In Vivo Gene Expression Analysis in Mouse Skeletal Muscle

This protocol details the in vivo administration of this compound to mice and the subsequent analysis of gene expression in quadriceps muscle tissue.

a. Animal Handling and Dosing:

-

Animals: Male C57BL/6J mice are used for the study. The animals are housed under standard conditions with ad libitum access to food and water.

-

Compound Formulation: this compound is formulated for intraperitoneal (i.p.) injection in a vehicle solution (e.g., 10% DMSO, 10% Tween 80, 80% PBS).

-

Administration: Mice are administered a single dose of this compound (20 mg/kg) or the vehicle control via i.p. injection.

b. Tissue Collection and Processing:

-

Euthanasia and Dissection: One hour post-injection, the mice are euthanized. The quadriceps muscles are rapidly dissected and snap-frozen in liquid nitrogen to preserve RNA integrity.

-

Tissue Homogenization: The frozen muscle tissue is homogenized in an appropriate lysis buffer (e.g., TRIzol) using a mechanical homogenizer.

c. RNA Isolation, cDNA Synthesis, and qPCR:

The procedures for RNA isolation from the homogenized muscle tissue, cDNA synthesis, and qPCR analysis are performed as described in the in vitro protocol (Section 1, parts b and c).

Conclusion

This compound is a valuable research tool for investigating the roles of the ERR receptors in metabolic regulation. Its ability to robustly upregulate PGC1α and PDK4 underscores its potential as a therapeutic agent for conditions characterized by impaired mitochondrial function and glucose metabolism. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the pharmacological effects of this compound and related compounds.

References

Slu-PP-915 and its Effects on TFEB Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pan-Estrogen-Related Receptor (ERR) agonist, Slu-PP-915, and its mechanism of action, with a specific focus on its effects on Transcription Factor EB (TFEB) signaling. This compound is an orally bioavailable compound that activates all three ERR isoforms (α, β, and γ), leading to the transcriptional upregulation of TFEB.[1][2] TFEB, a master regulator of lysosomal biogenesis and autophagy, is a direct target of ERR, and its activation by this compound initiates a cascade of downstream events that enhance cellular clearance and metabolic processes.[1][3] This guide details the signaling pathway, presents quantitative data on this compound's activity, outlines key experimental protocols for studying its effects, and visualizes the core mechanisms through signaling and workflow diagrams.

Introduction to this compound and TFEB

This compound is a potent, orally active pan-agonist of the Estrogen-Related Receptors (ERRs), a subfamily of orphan nuclear receptors that are key regulators of cellular metabolism.[2][4] Unlike its predecessor, SLU-PP-332, this compound demonstrates oral bioavailability, making it a valuable tool for in vivo studies and a potential therapeutic agent.[2] It was developed through a structure-based drug design approach and has been shown to upregulate the expression of ERR target genes both in vitro and in vivo.[4]

Transcription Factor EB (TFEB) is a basic helix-loop-helix leucine (B10760876) zipper transcription factor that serves as a master regulator of the autophagy-lysosome pathway.[1][5] TFEB controls the expression of a network of genes involved in various stages of autophagy, from autophagosome formation to lysosomal biogenesis and degradation.[5] Under basal conditions, TFEB is phosphorylated and sequestered in the cytoplasm.[6][7] Upon activation, it translocates to the nucleus, where it binds to Coordinated Lysosomal Expression and Regulation (CLEAR) elements in the promoter regions of its target genes, thereby activating their transcription.[5]

The this compound-ERR-TFEB Signaling Pathway

The primary mechanism by which this compound influences TFEB is through the direct activation of ERR isoforms. Research has identified TFEB as a direct target gene of the ERRs.[1][3] Activation of ERRs by an agonist like this compound leads to increased expression of TFEB, which in turn stimulates the entire autophagy-lysosome pathway.[1][3] This signaling cascade represents a promising therapeutic avenue for diseases where enhancing autophagy may be beneficial, such as in certain cardiovascular and neurodegenerative disorders.[1][8]

The signaling pathway can be summarized as follows:

-

ERR Activation: this compound, being a small, lipophilic molecule, enters the cell and binds to the ligand-binding domain of ERRα, ERRβ, and ERRγ.[2][4]

-

TFEB Transcription: The activated ERRs, in conjunction with co-activators like PGC-1α, bind to ERR response elements on the TFEB gene promoter, driving its transcription.[1][4]

-

TFEB Protein Expression: Increased TFEB mRNA leads to elevated levels of TFEB protein.[1]

-

TFEB Nuclear Translocation: Newly synthesized and existing TFEB translocates to the nucleus. This process is a critical step for its activity.[9][10]

-

Target Gene Activation: In the nucleus, TFEB binds to CLEAR elements in the promoters of genes involved in lysosomal biogenesis and autophagy, upregulating their expression.[5]

-

Enhanced Autophagy and Lysosomal Function: The increased expression of these target genes leads to an expansion of the lysosomal compartment and an enhanced autophagic flux, improving the cell's capacity for degradation and recycling.[5][9]

Figure 1: this compound to TFEB Signaling Pathway.

Quantitative Data

The potency and effects of this compound have been quantified in various assays. The following tables summarize the key quantitative data available from published research.

Table 1: In Vitro Activity of this compound

| Parameter | ERRα | ERRβ | ERRγ | Cell Line | Assay Type | Source |

| EC50 | 414 nM | 435 nM | 378 nM | HEK293T | Cell-based Co-transfection | [11] |

Table 2: this compound-Mediated Gene Expression Changes

| Gene Target | Cell Line/Tissue | Treatment | Fold Change/Effect | Source |

| PGC1α | C2C12 Myoblasts | 5 µM this compound | Increased Expression | [11] |

| PDK4 | C2C12 Myoblasts | 5 µM this compound | Increased Expression | [11] |

| LDHA | C2C12 Myoblasts | 5 µM this compound | Increased Expression | [11] |

| DDIT4 | Mouse Muscle | 20 mg/kg this compound (1 hr) | Significant Upregulation | [4] |

| PDK4 | Mouse Muscle | 20 mg/kg this compound (1 hr) | Significant Upregulation | [4] |

| PGC1α | Mouse Muscle | 20 mg/kg this compound (1 hr) | Significant Upregulation | [4] |

| Metabolic Genes | NRVMs | 10 µM this compound | Upregulation | [8][12] |

Note: NRVMs = Neonatal Rat Ventricular Myocytes. Specific fold-change values for TFEB itself upon this compound treatment are not detailed in the provided search results, but it is established as a direct target gene whose expression is induced.[1][3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on TFEB signaling.

Cell-Based ERR Co-transfection Assay

This assay is used to determine the agonist activity of compounds on ERR isoforms.

-

Objective: To measure the potency (EC50) of this compound as an ERR agonist.

-

Cell Line: Human Embryonic Kidney (HEK293T) cells.[4]

-

Protocol:

-

HEK293T cells are transiently transfected with two plasmids: one expressing the full-length ERR isoform (α, β, or γ) and a second reporter plasmid containing a luciferase gene under the control of an ERR response element (ERRE).[4]

-

Following transfection, cells are treated with varying concentrations of this compound or a vehicle control.

-

After an incubation period (typically 24-48 hours), cells are lysed, and luciferase activity is measured using a luminometer.

-

The luminescence signal, which is proportional to ERR transcriptional activity, is plotted against the compound concentration to determine the EC50 value.[4]

-

Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)

This method is used to quantify changes in the mRNA levels of TFEB and its downstream target genes.

-

Objective: To determine if this compound treatment leads to the upregulation of TFEB and other ERR target genes.

-

Sample Types: Cultured cells (e.g., C2C12 myoblasts) or tissue homogenates (e.g., mouse muscle).[4][11]

-

Protocol:

-

RNA Extraction: Total RNA is isolated from cells or tissues treated with this compound or vehicle, using a suitable RNA isolation kit.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR Reaction: The cDNA is used as a template in a qPCR reaction with primers specific for the genes of interest (e.g., TFEB, PGC1α, PDK4). A fluorescent dye (e.g., SYBR Green) is included to monitor DNA amplification in real-time.

-

Data Analysis: The cycle threshold (Ct) values are used to calculate the relative fold change in gene expression between treated and control samples, typically normalized to a housekeeping gene (e.g., GAPDH, β-actin).

-

TFEB Nuclear Translocation Assay via Immunofluorescence

This imaging-based assay visualizes the subcellular localization of TFEB.

-

Objective: To assess whether this compound treatment promotes the movement of TFEB from the cytoplasm to the nucleus.

-

Cell Line: Any relevant cell line, such as HeLa or primary cardiomyocytes.

-

Protocol:

-

Cells are grown on glass coverslips and treated with this compound or vehicle.

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and then permeabilized with a detergent (e.g., Triton X-100) to allow antibody access.

-

Immunostaining: Cells are incubated with a primary antibody specific to TFEB, followed by a fluorescently-labeled secondary antibody. The nucleus is counterstained with a DNA-binding dye like DAPI (4',6-diamidino-2-phenylindole).[10]

-

Microscopy: The coverslips are mounted on microscope slides and imaged using a fluorescence or confocal microscope.

-

Analysis: The images are analyzed to quantify the ratio of nuclear to cytoplasmic TFEB fluorescence intensity, providing a measure of nuclear translocation.[10][13]

-

Figure 2: Key Experimental Workflows.

Conclusion and Future Directions

This compound is a valuable chemical probe for studying ERR biology and a potential therapeutic lead. Its ability to activate TFEB signaling by directly upregulating TFEB expression provides a powerful mechanism to enhance cellular degradative pathways.[1][3] This action is particularly relevant for pathologies characterized by impaired autophagy and lysosomal function, including heart failure and metabolic disorders.[8][12]

Future research should aim to:

-

Quantify the precise dose-dependent effect of this compound on TFEB mRNA and protein levels.

-

Elucidate the relative contribution of each ERR isoform (α, β, and γ) to the regulation of TFEB.

-

Explore the therapeutic efficacy of this compound in preclinical models of diseases where TFEB activation is considered beneficial.

-

Investigate potential off-target effects and long-term consequences of systemic ERR activation.

By providing a direct transcriptional boost to a master regulator of cellular clearance, this compound represents a significant tool for manipulating and understanding the intricate network of TFEB-mediated physiological processes.

References

- 1. researchgate.net [researchgate.net]

- 2. New paper on this compound - orally active ERR agonist · Castore: Built to Adapt [skool.com]

- 3. researchgate.net [researchgate.net]

- 4. Development and pharmacological evaluation of a new chemical series of potent pan-ERR agonists, identification of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TFEB Links Autophagy to Lysosomal Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multistep regulation of TFEB by MTORC1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Multistep regulation of TFEB by MTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. TFEB‐dependent lysosome biogenesis is required for senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nucleoporin POM121 signals TFEB-mediated autophagy via activation of SIGMAR1/sigma-1 receptor chaperone by pridopidine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | ERR agonist | Probechem Biochemicals [probechem.com]

- 12. biorxiv.org [biorxiv.org]

- 13. Hyperosmotic Stress Promotes the Nuclear Translocation of TFEB in Tubular Epithelial Cells Depending on Intracellular Ca2+ Signals via TRPML Channels - PMC [pmc.ncbi.nlm.nih.gov]

Slu-PP-915: A Pan-ERR Agonist for Metabolic Disease Research

A Technical Guide for Researchers and Drug Development Professionals